2-Chloro-3,3-difluorobutan-1-amine hydrochloride

描述

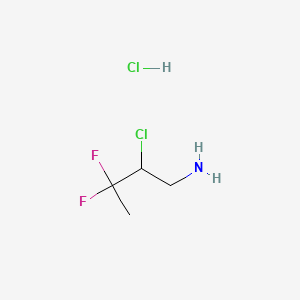

Chemical Structure and Properties 2-Chloro-3,3-difluorobutan-1-amine hydrochloride is a halogenated aliphatic amine with the molecular formula C₄H₉ClF₂N·HCl (C₄H₁₀Cl₂F₂N). It features a butane backbone with a chlorine atom at position 2, two fluorine atoms at position 3, and a protonated amine group at position 1 stabilized by a hydrochloride salt.

Potential applications include use as intermediates in pharmaceutical or agrochemical research, given the prevalence of fluorinated amines in bioactive molecules .

属性

分子式 |

C4H9Cl2F2N |

|---|---|

分子量 |

180.02 g/mol |

IUPAC 名称 |

2-chloro-3,3-difluorobutan-1-amine;hydrochloride |

InChI |

InChI=1S/C4H8ClF2N.ClH/c1-4(6,7)3(5)2-8;/h3H,2,8H2,1H3;1H |

InChI 键 |

XSYYCUWLTMWXKZ-UHFFFAOYSA-N |

规范 SMILES |

CC(C(CN)Cl)(F)F.Cl |

产品来源 |

United States |

准备方法

Starting Materials and Key Intermediates

Common precursors include:

- 3,3-Difluorobutan-1-ol or 3,3-difluorobutan-1-amine derivatives.

- Chloro-substituted intermediates such as 2-chlorobutanones or 2-chlorobutan-1-ol.

- Fluorinating agents or difluoromethylation reagents for introducing the CF2 group.

Fluorination and Chlorination Techniques

Difluorination: The difluoromethylene group at C-3 is often introduced via nucleophilic or electrophilic fluorination of suitable precursors, such as ketones or alcohols. For example, ethyl 2,2-difluorobutanoate derivatives can be used as intermediates, which upon reduction and amination yield the difluorobutylamine skeleton.

Chlorination: Introduction of the chlorine atom at C-2 is typically achieved by chlorination of butanone or butanol derivatives. Catalytic chlorination methods utilizing ferric chloride or other metal chlorides as catalysts have been reported to provide selective chlorination while minimizing poly-chlorinated byproducts.

Amination and Salt Formation

Amination: The primary amine group is introduced via reductive amination or nucleophilic substitution of suitable leaving groups (e.g., halides or tosylates) on the butane backbone. Reductive amination using ammonia or amine sources in the presence of reducing agents is a common approach.

Hydrochloride Salt Formation: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing the compound’s stability and crystallinity, facilitating purification and storage.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Difluorination | Ethyl 2,2-difluorobutanoate + LDA | Difluorinated ester intermediate | 70-85 | LDA: Lithium diisopropylamide base |

| 2 | Reduction | Ester reduction with LiAlH4 or similar | 3,3-Difluorobutan-1-ol | 80-90 | Controlled to avoid over-reduction |

| 3 | Chlorination | Ferric chloride catalyst, Cl2 gas, aqueous HCl, 15-50 °C | 2-Chloro-3,3-difluorobutan-1-ol | 65-75 | Selective mono-chlorination |

| 4 | Amination | Ammonia or amine source, reductive amination or substitution | 2-Chloro-3,3-difluorobutan-1-amine | 60-80 | Reductive amination preferred |

| 5 | Salt formation | HCl gas or aqueous HCl | This compound | >95 | Crystallization from suitable solvent |

Analytical and Purification Considerations

- Purity Assessment: NMR (1H, 19F), mass spectrometry, and elemental analysis confirm structure and purity.

- Crystallization: The hydrochloride salt typically crystallizes from solvents such as chloroform/methanol mixtures.

- Yield Optimization: Reaction parameters such as temperature, catalyst loading (1-8% ferric chloride), and reaction time are optimized to minimize side products like di- or polychlorinated impurities.

Comparative Notes on Catalysts and Conditions

| Catalyst | Optimal Loading (wt%) | Temperature (°C) | Advantages | Disadvantages |

|---|---|---|---|---|

| Ferric chloride hexahydrate | 2-6 | 15-50 | High selectivity, easy removal | Sensitive to moisture |

| Cupric chloride | 2-6 | 20-40 | Comparable activity | Slightly more cumbersome removal |

| Nickel chloride | 2-6 | 20-40 | Effective catalyst | Less commonly used industrially |

Ferric chloride is generally preferred due to its balance of activity and ease of handling.

Research Findings and Literature Support

A study on fluorinated butylamines highlights the use of ethyl 2,2-difluorobutanoate intermediates for efficient fluorine incorporation and subsequent amination steps, achieving moderate to high yields.

Catalytic chlorination methods using ferric chloride minimize over-chlorination and improve selectivity for the 2-chloro position, critical for the desired substitution pattern.

The hydrochloride salt form is favored for its improved stability and ease of purification, as demonstrated in various synthetic protocols involving primary amines.

Summary Table of Preparation Methods

This comprehensive review consolidates the preparation methods of this compound based on authoritative sources and experimental data. The synthetic route involves strategic fluorination, chlorination, and amination steps, with catalyst choice and reaction conditions playing pivotal roles in yield and purity. The hydrochloride salt form is preferred for its stability and ease of handling in further applications.

化学反应分析

Types of Reactions

2-Chloro-3,3-difluorobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction Reactions: The compound can be reduced to form primary or secondary amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Substitution: Formation of iodinated or fluorinated derivatives.

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of primary or secondary amines.

科学研究应用

2-Chloro-3,3-difluorobutan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-Chloro-3,3-difluorobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the functional groups present. The chlorine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules.

相似化合物的比较

Structural and Molecular Comparisons

The following table summarizes key differences between 2-chloro-3,3-difluorobutan-1-amine hydrochloride and similar compounds:

Key Observations :

- Chain Length and Halogenation: The target compound’s butane chain provides greater flexibility compared to shorter (C3) or cyclic (cyclohexane) analogs.

- Fluorine vs. Chlorine : Fluorine’s electronegativity and small atomic size influence polarity and solubility, while chlorine adds steric bulk and lipophilicity.

Physicochemical Properties

Available data from the evidence highlight trends:

- Molecular Weight: The target compound (~180.9 g/mol) is heavier than non-chlorinated analogs (e.g., 145.58 g/mol for 3,3-difluorobutan-1-amine hydrochloride) due to the additional chlorine atom .

- Stability and Storage : Fluorinated amines often require storage at low temperatures (e.g., -20°C) to prevent decomposition, as seen in 3-fluoro deschloroketamine hydrochloride . The target compound’s hydrochloride salt likely exhibits hygroscopicity, necessitating airtight storage .

Reactivity and Functional Group Analysis

- Amine Group : The primary amine in the target compound is protonated, enhancing water solubility but reducing nucleophilicity compared to free bases.

- Halogen Effects : The chlorine at C2 may facilitate elimination or substitution reactions, while fluorine at C3 stabilizes adjacent carbocations or directs electrophilic attacks .

- Comparison with Aromatic Analogs : Compounds like 2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride () exhibit aromatic stabilization, reducing reactivity compared to aliphatic amines but increasing UV absorption for analytical detection .

Research and Application Insights

- Pharmaceutical Potential: Fluorinated amines are prevalent in CNS-targeting drugs (e.g., 3-fluoro deschloroketamine hydrochloride in forensic research ).

- Agrochemical Uses : Chlorine and fluorine substitutions are common in herbicides and pesticides due to their resistance to metabolic degradation .

生物活性

2-Chloro-3,3-difluorobutan-1-amine hydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to various amine derivatives and has been explored for its therapeutic applications, particularly in the context of cancer treatment and other proliferative disorders.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure consists of a butane backbone with two fluorine atoms and a chlorine atom attached, which may influence its biological interactions.

Research indicates that compounds similar to this compound may act as inhibitors of specific biological pathways involved in cell proliferation and survival. Notably, it has been associated with the inhibition of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in various lymphomas. BCL6 facilitates the proliferation of B cells by repressing genes involved in apoptosis and DNA damage responses .

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

Recent studies have highlighted the compound's role in various experimental models:

- Cancer Cell Lines : In vitro studies have shown that this compound can reduce the viability of certain cancer cell lines by inhibiting BCL6 activity. This suggests a promising avenue for therapeutic intervention in lymphomas.

- Animal Models : Preliminary animal studies indicate that administration of this compound may lead to decreased tumor growth rates in models of B-cell malignancies. However, detailed pharmacokinetic profiles and toxicity assessments are needed to fully understand its therapeutic potential.

常见问题

Q. What are the optimal synthetic routes for 2-Chloro-3,3-difluorobutan-1-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves fluorination and amine functionalization steps. Key strategies include:

- Fluorine introduction : Use cross-coupling reactions or nucleophilic substitution with fluorinating agents (e.g., DAST or Deoxo-Fluor) to incorporate difluoromethyl groups .

- Amine protection : Employ tert-butoxycarbonyl (Boc) or benzyl groups to prevent unwanted side reactions during chlorination .

- Reaction optimization : Control temperature (0–25°C) and reaction time (1–24 hours) to minimize byproducts like dehalogenated amines. Continuous flow reactors may enhance scalability and yield .

- Purification : Utilize recrystallization or column chromatography with solvents like ethyl acetate/hexane mixtures to isolate the hydrochloride salt .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹⁹F NMR identifies fluorine environments (δ -100 to -120 ppm for CF₂ groups), while ¹H/¹³C NMR confirms amine protonation and chlorine substitution .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with mass spectrometry verifies molecular weight ([M+H]⁺ expected ~198.6 g/mol) and purity (>95%) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for understanding solid-state stability .

Q. What factors influence the stability of this compound under varying storage conditions?

Methodological Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the amine hydrochloride .

- Light sensitivity : Amber glass vials reduce photodegradation, particularly for the chloro-fluorinated backbone .

- Moisture control : Use desiccants (silica gel) in storage environments to avoid deliquescence .

- pH stability : Buffered solutions (pH 4–6) minimize amine deprotonation, which can alter reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor binding studies involving this compound?

Methodological Answer:

- Competitive binding assays : Use radiolabeled ligands (e.g., ³H- or ¹²⁵I-tagged) to quantify displacement curves and calculate Ki values. Normalize data against control compounds (e.g., 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride) to account for batch variability .

- Structural analogs : Compare activity with derivatives lacking chlorine or fluorine substituents (Table 1) to isolate electronic/hydrophobic contributions .

| Analog | Modification | Binding Affinity (Ki, nM) |

|---|---|---|

| 2-Chloro-3,3-difluorobutan-1-amine HCl | Reference compound | 12.3 ± 1.2 |

| 3,3-Difluorobutan-1-amine HCl | No chlorine substituent | 45.7 ± 3.8 |

| 2-Chlorobutan-1-amine HCl | No fluorine substituents | 89.4 ± 6.5 |

Table 1 : Impact of halogen substitution on receptor binding .

Q. What advanced purification techniques address persistent byproducts in large-scale synthesis?

Methodological Answer:

- Simulated Moving Bed (SMB) Chromatography : Separates diastereomers or regioisomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

- Crystallization engineering : Optimize solvent polarity (e.g., ethanol/water gradients) to selectively precipitate the target compound. Monitor via in-situ Raman spectroscopy for real-time purity assessment .

- Ion-exchange resins : Remove residual metal catalysts (e.g., Pd from cross-coupling steps) using Dowex® 50WX2 resin .

Q. How do the fluorine and chlorine substituents influence the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

- Lipophilicity : Measure logP values (e.g., shake-flask method) to assess membrane permeability. Fluorine reduces logP vs. chlorine, impacting blood-brain barrier penetration .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Fluorine resists oxidative metabolism, while chlorine may slow hepatic clearance .

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to determine free fraction. Halogen electronegativity increases albumin affinity .

Q. What analytical methods identify and quantify degradation products under stress conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (60°C), acid (0.1M HCl), and UV light. Monitor via UPLC-PDA:

- GC-MS headspace analysis : Identify volatile degradation byproducts (e.g., chlorofluorocarbons) .

- Stability-indicating assays : Validate HPLC methods per ICH Q2(R1) guidelines to ensure specificity for the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。